1-(8-Bromoquinoxalin-5-yl)ethan-1-one
Description
1-(8-Bromoquinoxalin-5-yl)ethan-1-one is a brominated quinoxaline derivative featuring an ethanone substituent. Quinoxalines are bicyclic aromatic systems with two nitrogen atoms, contributing to their polarity and diverse reactivity.
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
1-(8-bromoquinoxalin-5-yl)ethanone |
InChI |
InChI=1S/C10H7BrN2O/c1-6(14)7-2-3-8(11)10-9(7)12-4-5-13-10/h2-5H,1H3 |
InChI Key |
MRRNJIJQAWLXHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)Br)N=CC=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(8-Bromoquinoxalin-5-yl)ethan-1-one typically involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one in the presence of a catalyst such as triethylene diamine (DABCO) and a solvent like tetrahydrofuran . This method yields the desired compound in reasonably good yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(8-Bromoquinoxalin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different quinoxaline-based compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(8-Bromoquinoxalin-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various quinoxaline derivatives, which are valuable in chemical research.
Mechanism of Action
The mechanism of action of 1-(8-Bromoquinoxalin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 1-(8-Bromoquinoxalin-5-yl)ethan-1-one with structurally related compounds:
*Calculated values based on molecular formulas.
Key Observations:
- Substituent Effects: Bromine at position 8 in quinoxaline may induce steric hindrance and electron-withdrawing effects distinct from bromine at position 3 in quinoline .
- Molecular Weight: The quinoxaline derivative’s higher molar mass (~266 vs. 250 for quinoline) reflects its additional nitrogen atom .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
